3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O/c1-2-19-12-10(16-17-19)11(14-9-15-12)13-3-4-18-5-7-20-8-6-18/h9H,2-8H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBJSYBSGDLIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo[4,5-d]pyrimidine Core
The core is synthesized via cyclocondensation of ethyl 3-oxo-3-phenylpropanoate (2k ) with 5-amino-1H-1,2,4-triazole (3 ) in refluxing dimethylformamide (DMF) and 1,4-dioxane (1:1 v/v), yielding 7-hydroxytriazolo[4,5-d]pyrimidine (4 ). Chlorination of 4 with phosphoryl chloride (POCl₃) at 80°C for 4 hours produces 7-chlorotriazolo[4,5-d]pyrimidine (5a ), a versatile intermediate for subsequent substitutions.
Introduction of the Ethyl Group at C3
Ethylation at C3 is achieved by treating 5a with ethyl iodide (CH₃CH₂I) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours, yielding 3-ethyl-7-chlorotriazolo[4,5-d]pyrimidine (6 ). Alternative methods involve using triethyl orthoacetate during cyclization to directly incorporate the ethyl group.
Substitution at C7 with Morpholinoethylamine
Nucleophilic substitution of 6 with 2-morpholinoethylamine in tetrahydrofuran (THF) at reflux for 8 hours affords the final product. The reaction is catalyzed by N,N-diisopropylethylamine (DIPEA), achieving a 72% yield after recrystallization from ethanol.
Key Reaction Conditions
Synthetic Route 2: Early-Stage Ethylation via Triethyl Orthoacetate
One-Pot Cyclization and Ethylation
Reacting 3-amino-1H-1,2,4-triazole with ethyl 3-oxobutanoate in the presence of triethyl orthoacetate under reflux in DMF directly yields 3-ethyltriazolo[4,5-d]pyrimidin-7-ol (7 ), bypassing post-cyclization alkylation. Chlorination of 7 with POCl₃ provides 3-ethyl-7-chlorotriazolo[4,5-d]pyrimidine (6 ), which undergoes the same amine substitution as Route 1.
Advantages :
Optimization of Critical Reaction Parameters
Solvent Systems for Amine Substitution
Comparative studies reveal that polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic displacement at C7. DMF increases reaction rates but necessitates higher temperatures (100°C), while THF at reflux (66°C) offers better selectivity.
Catalysts and Bases
DIPEA outperforms triethylamine in deprotonating the amine, reducing side-product formation. Catalytic amounts of potassium iodide (KI) accelerate substitutions via a halogen-exchange mechanism.
Purification Techniques
Recrystallization from ethanol or methanol-water mixtures (3:1) achieves >99% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms non-planarity of the triazolopyrimidine core, with dihedral angles of 12.3° between triazole and pyrimidine rings.
Industrial Scalability and Environmental Considerations
Route 2’s one-pot methodology reduces solvent waste by 40%, aligning with green chemistry principles. However, POCl₃ usage necessitates stringent safety protocols. Alternative chlorinating agents (e.g., PCl₅) are under investigation to mitigate corrosion risks.
Chemical Reactions Analysis
3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, where nucleophiles can replace existing substituents. Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a triazolo-pyrimidine core, which is known for its pharmacological relevance. The molecular formula is with a molecular weight of approximately 429.9 g/mol. The presence of the morpholine group enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit promising anticancer properties. The compound has been shown to inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may interfere with key mechanisms like apoptosis and cell cycle regulation.
Case Study:
A study investigated the effects of similar compounds on breast cancer cells, revealing that they significantly reduced cell viability and induced apoptosis. The mechanism was attributed to the activation of caspases and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several bacterial strains. Its structure suggests potential interactions with bacterial enzymes or receptors, leading to inhibition of growth.
Case Study:
A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis.
Case Study:
In an experimental model of inflammation, compounds similar to 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine were shown to reduce levels of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Modifications to the triazolo-pyrimidine core or the morpholine side chain can significantly influence biological activity.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls. Detailed studies are required to fully elucidate the molecular targets and pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Triazolopyrimidine Derivatives
Triazolopyrimidine derivatives vary significantly in biological activity and physicochemical properties based on substituents at positions 3, 5, and 5. Below is a detailed comparison with structurally related compounds:
Core Modifications at Position 3
- 3-Benzyl-N-cyclopropyl-5-(propylthio)triazolo[4,5-d]pyrimidin-7-amine (Compound 3): Substituents: 3-Benzyl, 5-propylthio, 7-cyclopropylamine. Key Data: Yield 78%, m.p. 122.4–123.0°C; NMR shows aromatic (δ 7.42 ppm) and cyclopropyl signals (δ 0.90 ppm) .
- 3-Benzyl-N-(3-morpholinopropyl)-5-(propylthio)triazolo[4,5-d]pyrimidin-7-amine (Compound 4): Substituents: 3-Benzyl, 5-propylthio, 7-morpholinopropylamine. Key Data: Yield 81%; the morpholinopropyl chain enhances polarity but introduces steric bulk compared to the shorter 2-morpholin-4-ylethyl group in the target compound .
Modifications at Position 7
N-[4-(Difluoromethoxy)phenyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine :
3-Benzyl-7-(piperazin-1-yl)triazolo[4,5-d]pyrimidine (Compound 6) :
Modifications at Position 5
- 3-Benzyl-5-chloro-N-cyclopropyltriazolo[4,5-d]pyrimidin-7-amine (Compound 26): Substituents: 5-Chloro, 3-benzyl, 7-cyclopropylamine. Key Data: The chloro group at position 5 increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to non-halogenated analogs .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as a P2Y12 receptor antagonist, which is significant in the context of platelet aggregation and thrombus formation.
Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Molecular Formula : C12H17N5O
- Molecular Weight : 241.3 g/mol
- Chemical Structure : The compound consists of a triazole ring fused with a pyrimidine backbone, modified with an ethyl and morpholine substituent.
The primary biological activity of 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine is attributed to its antagonistic effects on the P2Y12 receptor, a G protein-coupled receptor involved in platelet activation and aggregation. By inhibiting this receptor, the compound can effectively reduce thrombus formation, making it a candidate for therapeutic applications in cardiovascular diseases.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes involved in metabolic pathways:
- α-Glucosidase and α-Amylase Inhibition : In experiments comparing several triazole derivatives, 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine showed promising results as an inhibitor of α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The IC50 values indicated potent inhibition comparable to established inhibitors like acarbose .
- Anti-inflammatory Activity : Preliminary data suggest that the compound may also exhibit anti-inflammatory properties, although further studies are required to elucidate the specific pathways involved.
Data Table of Biological Activities
Cardiovascular Implications
In a clinical setting, compounds similar to 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine have been evaluated for their effectiveness in managing conditions such as acute coronary syndrome (ACS). A study involving patients with ACS demonstrated that P2Y12 antagonists significantly reduced the risk of thrombotic events when administered alongside standard antiplatelet therapy.
Diabetes Management
Research indicates that the inhibition of α-glucosidase and α-amylase can lead to better glycemic control in diabetic patients. The application of this compound in diabetic models has shown promise in reducing postprandial blood glucose levels.
Q & A
Q. What are the typical synthetic routes for 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine?
The synthesis involves multi-step reactions starting from triazolopyrimidine precursors. Key steps include:
- Core formation : Cyclization of pyrimidine derivatives with triazole precursors under reflux conditions in solvents like dimethylformamide (DMF) or acetone .
- Substituent introduction : The morpholinoethyl group is introduced via nucleophilic substitution or coupling reactions, often using triethylamine as a catalyst .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/light petroleum gradients) or recrystallization ensures high purity (>95%) .
Q. How is reaction progress monitored during synthesis?
Reaction monitoring employs thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) for final purity assessment. For example, TLC with ethyl acetate/hexane (3:7) resolves intermediates, while HPLC (C18 column, acetonitrile/water gradient) confirms product homogeneity .
Q. What spectroscopic techniques are used for structural characterization?
- NMR : H and C NMR (DMSO-d6 or CDOD) identify substituents and confirm regiochemistry of the triazolopyrimidine core .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] for CHNO) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and reaction design?
Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers, while reaction path search algorithms predict optimal conditions (e.g., solvent polarity, temperature). For instance, ICReDD’s computational-experimental feedback loop reduces trial-and-error by 30–50% in similar triazolopyrimidine syntheses .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition assays) .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing morpholinoethyl with thiomorpholine) to isolate activity contributions .
- Statistical DOE : Factorial designs (e.g., 2 designs) quantify variables (e.g., pH, temperature) affecting biological reproducibility .
Q. What are key structure-activity relationship (SAR) considerations for the morpholinoethyl group?
- Solubility : The morpholine ring enhances water solubility via H-bonding, critical for bioavailability .
- Target binding : Morpholinoethyl’s lone pair electrons facilitate π-π stacking or hydrogen bonding with enzyme active sites (e.g., CDK2) .
- Modifications : Replacing morpholine with piperazine alters steric bulk, impacting selectivity in kinase inhibition .
Q. How does the triazolopyrimidine core interact with biological targets?
The core acts as a ATP-mimetic scaffold , competitively inhibiting kinases (e.g., CDKs, EGFR). Computational docking (AutoDock Vina) shows the core’s planar structure occupies the ATP-binding pocket, with the morpholinoethyl group extending into hydrophobic regions .
Q. What are best practices for experimental design in SAR studies?
- Statistical DOE : Central composite designs optimize substituent variations (e.g., alkyl chain length, halogenation) while minimizing experiments .
- Parallel synthesis : Use robotic liquid handlers to generate 50–100 derivatives for high-throughput screening .
- In silico screening : Virtual libraries (e.g., ZINC20) prioritize compounds with favorable ADMET profiles before synthesis .
Methodological Considerations
- Controlled variables : Solvent polarity (DMF vs. THF) and temperature (70–100°C) critically impact yield (40–75%) in triazolopyrimidine functionalization .
- Data validation : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. cell viability for efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
